ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.313. The purity is usually 95%.
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Scientific Research Applications
Polypharmacological Approach in CNS Disorders
Research on derivatives of (aryloxy)ethyl piperidines, including compounds structurally related to ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate, highlights their role in the treatment of complex central nervous system (CNS) disorders. N-alkylation of the sulfonamide moiety in this class of compounds has led to the development of selective 5-HT7 receptor antagonists, presenting potential as multifunctional agents in polypharmacological approaches. Specifically, compounds like 1-methyl-N-{1-[2-(2-(t-butyl)phenoxy)ethyl]piperidin-4-yl}-N-cyclopropylmethyl-1H-pyrazole-4-sulfonamide have demonstrated distinct antidepressant-like and pro-cognitive properties, encouraging further exploration of these derivatives for therapeutic applications in CNS disorders (Canale et al., 2016).
Potential Antihypertensive Agents
Derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine, closely related to this compound, have been synthesized and evaluated for their cardiovascular effects. These compounds, investigated as potential antihypertensive agents, have shown promising results in modulating mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats. Their affinities for imidazoline binding sites (IBS) I(1) and I(2), and alpha(1) and alpha(2) adrenergic receptors were also assessed, linking high affinities for IBS and alpha(2) receptor with significant activity on MAP (Touzeau et al., 2003).
Mechanism of Action
Target of Action
The compound “ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate” is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific derivative and its biological activity. For example, some imidazole derivatives act by inhibiting certain enzymes, while others may interact with specific receptors or other cellular components
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific biological activity. For instance, some imidazole derivatives used as antifungal agents act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes
Future Directions
Properties
IUPAC Name |
ethyl 2-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-19-13(18)12(17)16-6-3-11(4-7-16)9-15-8-5-14-10-15/h5,8,10-11H,2-4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVFHMDFCAGMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC(CC1)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.